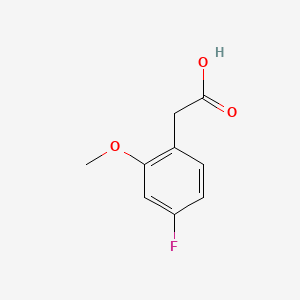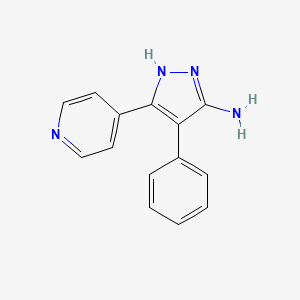
2-(4-Fluor-2-methoxyphenyl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Fluoro-2-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.16 . The IUPAC name for this compound is (4-fluoro-2-methoxyphenyl)acetic acid .
Synthesis Analysis
The synthesis of “2-(4-Fluoro-2-methoxyphenyl)acetic acid” involves the use of thionyl chloride . The compound (28.9 g, 157 mmol) is added in small portions to thionyl chloride (150 mL) and the resulting solution is stirred overnight at room temperature . The solvent is then concentrated under reduced pressure and co-evaporated with toluene to give an oily residue that is used without further purification in the next step .Molecular Structure Analysis
The SMILES string for “2-(4-Fluoro-2-methoxyphenyl)acetic acid” is COc1cc(F)ccc1CC(O)=O . This represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 281.5±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The molar refractivity of the compound is 44.0±0.3 cm^3 . The compound has 3 H bond acceptors and 1 H bond donor .Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Moleküle
Die Verbindung kann als Reaktant oder Vorläufer für die Synthese biologisch aktiver Moleküle verwendet werden . Beispielsweise kann sie bei der Synthese von 2-(4-Pyridyl)thienopyridinonen verwendet werden, die als GSK-3β-Inhibitoren eingesetzt werden .
Antibakterielle Mittel
Die Verbindung kann bei der Synthese von Antibiotika eingesetzt werden . Beispielsweise kann sie bei der Synthese von 8-Hydroxychinolin-Derivaten verwendet werden, die als Antibiotika eingesetzt wurden .
Antifungalmittel
Die Verbindung kann bei der Synthese von Antimykotika eingesetzt werden . Beispielsweise kann sie bei der Synthese von 8-Hydroxychinolin-Derivaten verwendet werden, die als Antimykotika getestet wurden .
Antiproliferative Mittel
Die Verbindung kann bei der Synthese von Antiproliferationsmitteln eingesetzt werden . Beispielsweise kann sie bei der Synthese von 8-Hydroxychinolin-Derivaten verwendet werden, die als Antiproliferationsmittel getestet wurden .
Neuroprotektive Mittel
Die Verbindung kann bei der Synthese von neuroprotektiven Mitteln eingesetzt werden . Beispielsweise kann sie bei der Synthese von 8-Hydroxychinolin-Derivaten verwendet werden, die als neuroprotektive Mittel getestet wurden .
Botulinum-Neurotoxin-Inhibitoren
Die Verbindung kann bei der Synthese von Botulinum-Neurotoxin-Inhibitoren eingesetzt werden . Beispielsweise kann sie bei der Synthese von 8-Hydroxychinolin-Derivaten verwendet werden, die als Botulinum-Neurotoxin-Inhibitoren getestet wurden .
Organische Leuchtdioden (OLEDs)
Die Verbindung kann bei der Synthese von organischen Leuchtdioden (OLEDs) eingesetzt werden . Beispielsweise kann sie bei der Synthese von 8-Hydroxychinolin-Derivaten verwendet werden, die in OLEDs eingesetzt wurden .
Fluoreszierende Chemosensoren
Die Verbindung kann bei der Synthese von fluoreszierenden Chemosensoren eingesetzt werden . Beispielsweise kann sie bei der Synthese von 8-Hydroxychinolin-Derivaten verwendet werden, die als fluoreszierende Chemosensoren eingesetzt wurden .
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Fluoro-2-methoxyphenyl)acetic acid . These factors can include pH, temperature, presence of other molecules, and cellular context, among others. Detailed studies are needed to understand how these environmental factors affect the compound’s action.
Eigenschaften
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHNRCPWPMJXQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)







